
2-Hydroxyphenazine
Overview
Description
2-Hydroxyphenazine (2-OH-PHZ) is a phenazine-derived antibiotic with significant biocontrol properties. It is biosynthesized via the enzymatic conversion of phenazine-1-carboxylic acid (PCA) by PhzO in Pseudomonas chlororaphis strains, followed by spontaneous decarboxylation of the intermediate 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) . Structurally, it features a hydroxyl group at the C2 position of the phenazine core, contributing to its redox activity and antimicrobial efficacy. Its molecular formula is C₁₂H₈N₂O₂, with a melting point of 243–245°C (decomposition) . 2-OH-PHZ exhibits strong antifungal activity against plant pathogens, surpassing PCA in some cases .
Mechanism of Action
Target of Action
2-Hydroxyphenazine, a derivative of phenazine, is primarily produced by bacteria, particularly Pseudomonas strains . It targets a variety of organisms, including plant-pathogenic fungi, making it useful in controlling plant diseases . It also exhibits broad-spectrum antifungal activity .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to their inhibition. It has been reported that phenazine derivatives can inhibit cell viability, DNA synthesis, induce cell cycle arrest, and apoptosis in cancer cells .
Biochemical Pathways
This compound is synthesized through the shikimic acid pathway, using the intermediate chorismic acid as the branch point for biosynthesis of the basic phenazine aromatic structure . The biosynthetic pathway for this compound from phenazine-1-carboxylic acid was confirmed by identifying this compound-1-carboxylic acid as an intermediate .
Result of Action
The molecular and cellular effects of this compound’s action include modification of cellular redox states, regulation of gene expression patterns, contribution to biofilm formation and architecture, and enhancement of bacterial survival . It also has the ability to reduce molecular oxygen to reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of phenazines, including this compound, is controlled by complex regulatory networks that respond to environmental, nutritional, population, and metabolic inputs
Biochemical Analysis
Biochemical Properties
2-Hydroxyphenazine plays a significant role in biochemical reactions, primarily due to its redox properties. It acts as an electron shuttle, facilitating electron transfer to alternate terminal acceptors. This compound interacts with various enzymes and proteins, including those involved in the bacterial electron transport chain. For instance, it can interact with cytochromes and other redox-active proteins, modulating their activity and influencing cellular respiration . Additionally, this compound can affect the production of reactive oxygen species, impacting oxidative stress responses in cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In bacterial cells, it contributes to biofilm formation and architecture, enhancing bacterial survival and virulence . It also influences cell signaling pathways by acting as a signaling molecule that regulates gene expression patterns. In eukaryotic cells, this compound can modify cellular redox states, impacting processes such as cell proliferation, apoptosis, and immune responses . Its ability to generate reactive oxygen species can lead to oxidative damage in cells, affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the electron transport chain . This inhibition can lead to disruptions in cellular respiration and energy production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in stress responses, metabolism, and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various by-products . These degradation products can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its ability to induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance bacterial survival and virulence without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative damage to tissues and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial or antifungal activity without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized through the shikimate pathway, with chorismate serving as a precursor . Enzymes such as PhzO convert phenazine-1-carboxylic acid to this compound, with 2-hydroxy-phenazine-1-carboxylic acid acting as an intermediate . These metabolic pathways are tightly regulated, ensuring the efficient production and utilization of this compound in bacterial cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as cellular redox state and the presence of other metabolites . These interactions can affect the overall distribution and activity of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence cellular respiration and energy production . Post-translational modifications and targeting signals play a role in directing this compound to its appropriate subcellular locations . These localization patterns can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .
Biological Activity
2-Hydroxyphenazine (2-OH-PHZ) is a phenazine derivative known for its significant biological activities, particularly in the context of plant health and microbial interactions. This article explores its biosynthesis, biological properties, and potential applications, supported by data tables and research findings.
Biosynthesis of this compound
The biosynthetic pathway for 2-OH-PHZ primarily involves the conversion of phenazine-1-carboxylic acid (PCA) through the action of specific enzymes. The enzyme PhzO is crucial in this process, facilitating the hydroxylation of PCA to produce 2-OH-PHZ. Studies indicate that this reaction requires NADP(H) and iron ions (Fe) as cofactors .
Key Steps in Biosynthesis:
- Starting Material: Phenazine-1-carboxylic acid (PCA)
- Enzyme Involved: PhzO
- Cofactors Required: NADP(H), Fe
- End Product: this compound (2-OH-PHZ)
Antimicrobial Properties
Research has demonstrated that 2-OH-PHZ exhibits potent antimicrobial activity against a variety of pathogens, including fungi and bacteria. It has been shown to possess stronger bacteriostatic and fungistatic properties compared to PCA . The mechanisms underlying this activity include:
- Disruption of electron transport in microbial cells.
- Induction of oxidative stress through the overproduction of reactive oxygen species (ROS) such as superoxide () and hydrogen peroxide ().
Impact on Biofilm Formation
Studies have indicated that 2-OH-PHZ plays a significant role in biofilm formation by promoting the release of extracellular DNA (eDNA), which is essential for maintaining biofilm structure . The production of structured biofilms enhances bacterial survival in competitive environments.
Table 1: Comparison of Biological Activities
Compound | Antimicrobial Activity | Biofilm Formation | Mechanism of Action |
---|---|---|---|
This compound | Strong | Promotes | Disrupts electron transport; induces oxidative stress |
Phenazine-1-carboxylic acid | Moderate | Weak | Primarily fungistatic with limited effects on bacteria |
Case Studies
- Study on Pseudomonas chlororaphis : A study demonstrated that strains producing 2-OH-PHZ showed enhanced biofilm matrix production compared to non-producing strains. Transcriptomic analyses revealed differential gene expression patterns linked to biofilm formation .
- Comparative Analysis : In a comparative study, 2-OH-PHZ was found to inhibit the growth of Gaeumannomyces graminis var. tritici, showcasing its potential as a biocontrol agent in agricultural settings .
Future Directions and Applications
The potential applications of 2-OH-PHZ extend beyond agriculture into areas such as biocontrol agents for plant diseases and as a model compound for studying phenazine derivatives' roles in microbial ecology. Future research should focus on optimizing biosynthetic pathways for increased yield and understanding the broader ecological impacts of these compounds.
Scientific Research Applications
Biocontrol Agent in Agriculture
Antifungal Properties
2-OH-PHZ exhibits significant antifungal activity, making it a valuable biocontrol agent against plant pathogens. Studies have shown that it is more effective than its precursor, phenazine-1-carboxylic acid (PCA), in controlling diseases such as wheat take-all disease caused by Gaeumannomyces graminis var. tritici .
Mechanism of Action
The mechanism behind the antifungal activity of 2-OH-PHZ involves the induction of reactive oxygen species (ROS) in target pathogens, which leads to cell damage and death . This property has been harnessed in biopesticides, enhancing crop protection while minimizing chemical pesticide use.
Biofilm Formation and Stability
Role in Biofilms
Research indicates that 2-OH-PHZ plays a crucial role in biofilm matrix production. It promotes the release of extracellular DNA (eDNA), which is essential for maintaining the structural integrity of biofilms formed by Pseudomonas species . This characteristic is particularly important in agricultural settings where biofilms can enhance nutrient availability and plant health.
Phenazine Derivative | Biofilm Stability | eDNA Contribution |
---|---|---|
This compound | High | Significant |
Phenazine-1-Carboxylic Acid | Moderate | Limited |
Enhanced Production Techniques
Fermentation Strategies
To increase the yield of 2-OH-PHZ, innovative fermentation strategies have been developed. A two-stage fermentation process involving the addition of DTT (dithiothreitol) and H₂O₂ has been shown to significantly enhance production levels . This method is critical for large-scale applications, ensuring adequate supply for agricultural use.
Genetic Engineering Applications
Biosynthetic Pathway Elucidation
The biosynthetic pathway for 2-OH-PHZ has been characterized, revealing that it is produced from PCA through the action of the enzyme PhzO . Understanding this pathway allows for genetic engineering approaches to enhance production rates through targeted modifications in microbial strains.
Gene Cluster | Function | Impact on Production |
---|---|---|
phzIRABCDEFG | Core phenazine biosynthesis genes | Increased yield |
phzO | Converts PCA to 2-OH-PHZ | Critical step |
Environmental Applications
Microbial Interactions
In addition to its agricultural benefits, 2-OH-PHZ has implications in environmental microbiology. Its ability to influence microbial community structures through biofilm formation and eDNA release can enhance soil health and nutrient cycling .
Case Studies
-
Case Study 1: Wheat Disease Control
A study demonstrated that 2-OH-PHZ effectively reduced disease severity in wheat crops infected with Gaeumannomyces graminis, outperforming traditional chemical fungicides . -
Case Study 2: Biofilm Stability Enhancement
Research on Pseudomonas chlororaphis showed that strains producing higher levels of 2-OH-PHZ formed more stable biofilms, which contributed to better nutrient absorption in soil environments .
Q & A
Q. Basic: What are the optimal conditions for PhzO enzyme activity in converting PCA to 2-OH-PHZ?
Methodological Answer:
The catalytic efficiency of PhzO, the enzyme responsible for converting PCA to 2-OH-PHZ, is temperature- and induction-dependent. Optimal activity occurs at 28°C , with 0.1 mM IPTG induction for 8 hours at 20°C to minimize protein aggregation in E. coli BL21 . Fe³⁺ and NADP(H) are essential cofactors, enhancing reaction rates by stabilizing enzyme-substrate interactions. Avoid excessive PCA (>0.7 mg/mL), as it inhibits 2-OH-PHZ production .
Q. Basic: How does temperature influence the stability and degradation kinetics of 2-OH-PHZ?
Methodological Answer:
Temperature impacts both enzymatic activity and spontaneous decarboxylation of 2-OH-PCA to 2-OH-PHZ. At 28°C , PhzO exhibits peak activity, while 2-OH-PHZ degradation accelerates above 37°C due to thermal instability. Use first-order kinetic models (rate constants derived from HPLC data) to quantify degradation rates under varying temperatures . Precipitate fractions in fermentation broth retain ~90 mg/L 2-OH-PHZ, compared to 37 mg/L in supernatants, suggesting temperature-dependent partitioning .
Q. Advanced: How can researchers resolve contradictions in 2-OH-PHZ yield data under varying PCA concentrations?
Methodological Answer:
Substrate inhibition occurs at PCA >0.7 mg/mL, reducing 2-OH-PHZ yields despite excess precursor availability . To address this:
- Titrate PCA : Use a fed-batch system to maintain PCA below inhibitory thresholds.
- Monitor intermediates : HPLC analysis of 2-OH-PCA (spontaneously decarboxylated) ensures accurate yield calculations .
- Statistical validation : Apply ANOVA to triplicate datasets (e.g., Figure 3 ) to distinguish experimental noise from true inhibition effects.
Q. Advanced: What experimental strategies mitigate PhzO insolubility in heterologous expression systems?
Methodological Answer:
PhzO aggregation in E. coli BL21 is minimized by:
- Lower induction temperature : 20°C reduces inclusion body formation compared to 37°C .
- Solubility tags : Use His-tag purification systems to recover active enzyme from soluble fractions.
- Co-expression with chaperones : GroEL/ES or DnaK/J systems improve folding efficiency . Validate solubility via SDS-PAGE and activity assays in Tris-HCl buffer (pH 7.5) with Fe³⁺ supplementation .
Q. Basic: What analytical methods are recommended for quantifying 2-OH-PHZ in fermentation broths?
Methodological Answer:
- HPLC : Use C18 reverse-phase columns with UV detection at 254 nm. Mobile phase: 60% methanol/40% water (v/v) at 1 mL/min .
- Capillary Zone Electrophoresis (CZE) : Enables rapid separation of 2-OH-PHZ from PCA with a limit of detection (LOD) of 0.5 µg/mL .
- Spectrophotometry : Measure absorbance at 367 nm (2-OH-PHZ’s λmax) after removing cellular debris via centrifugation .
Q. Advanced: How can genetic engineering of Pseudomonas strains enhance 2-OH-PHZ biosynthesis?
Methodological Answer:
- Overexpression of phzO : Integrate phzO under strong promoters (e.g., T7 in pET28a) to boost enzyme levels .
- Regulatory gene knockout : Disrupt rpeB (a response regulator in P. chlororaphis GP72) to upregulate phenazine biosynthetic clusters, increasing 2-OH-PHZ yield by 40% .
- Two-stage fermentation : Optimize glycerol-fed growth (Stage 1) followed by PCA supplementation (Stage 2) to decouple biomass production from 2-OH-PHZ synthesis .
Q. Advanced: What methodologies address light-induced variability in 2-OH-PCA to 2-OH-PHZ conversion?
Methodological Answer:
UV and fluorescent light accelerate 2-OH-PCA decarboxylation non-enzymatically. To standardize results:
- Controlled light conditions : Use dark incubation or amber glassware to prevent photodegradation .
- Kinetic modeling : Apply Arrhenius equations to distinguish thermal vs. photolytic contributions to reaction rates .
- Replicate experiments : Triplicate samples under uniform light exposure reduce data scatter (Figure 6 ).
Q. Basic: What are the critical cofactors and inhibitors in the 2-OH-PHZ biosynthetic pathway?
Methodological Answer:
- Cofactors : NADP(H) and Fe³⁺ are essential for PhzO-mediated hydroxylation of PCA. Fe³⁺ chelators (e.g., EDTA) abolish activity .
- Inhibitors : High PCA concentrations (>0.7 mg/mL) inhibit PhzO via substrate overload. Competitive inhibitors like 3-nitrophenazine reduce yields by 70% .
- Validation : Use metal ion screening assays (Table 2 ) and Lineweaver-Burk plots to identify inhibition mechanisms.
Q. Advanced: How do statistical experimental designs optimize 2-OH-PHZ production in mutant strains?
Methodological Answer:
- Response Surface Methodology (RSM) : Design experiments with variables like pH, temperature, and PCA concentration to identify optimal conditions .
- Plackett-Burman Screening : Prioritize influential factors (e.g., Fe³⁺ levels) before full optimization .
- qRT-PCR Validation : Correlate gene expression (e.g., phzF, phzO) with HPLC-quantified 2-OH-PHZ to confirm pathway activation .
Q. Basic: What protocols ensure reproducibility in 2-OH-PHZ extraction and purification?
Methodological Answer:
- Precipitation : Acidify fermentation broth to pH 2.0 with HCl to precipitate phenazines. Centrifuge at 10,000×g for 15 min .
- Chromatography : Purify 2-OH-PHZ via silica gel chromatography (ethyl acetate/hexane, 3:7) or HPLC .
- Storage : Lyophilize purified 2-OH-PHZ and store at -20°C under argon to prevent oxidation .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Structural and Functional Comparison of 2-OH-PHZ with Related Phenazines
Chemical and Physical Properties
Table 2: Physicochemical Properties
Production Methods
Table 3: Production Yields and Strategies
Key Research Findings
Enzymatic Conversion: PhzO catalyzes PCA to 2-OH-PCA, which non-enzymatically decarboxylates to 2-OH-PHZ. Excess PCA inhibits this process, requiring optimized fermentation conditions .
Electron Transport Role: Methanophenazine, a 2-OH-PHZ derivative, mediates electron transfer between hydrogenase and heterodisulfide reductase in M. mazei at a rate of 2.0 U/mg protein .
pH Sensitivity : 2-OH-PCA conversion to 2-OH-PHZ is optimal at pH 7.0, with complete degradation of 2-OH-PCA at this pH within 21 hours .
Properties
IUPAC Name |
phenazin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETSEGNZNUBJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902389 | |
Record name | NoName_1631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4190-95-8 | |
Record name | 2-Hydroxyphenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyphenazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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